4-Cyclobutylaniline hydrochloride
CAS No.: 2355385-23-6
Cat. No.: VC4567908
Molecular Formula: C10H14ClN
Molecular Weight: 183.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2355385-23-6 |
|---|---|
| Molecular Formula | C10H14ClN |
| Molecular Weight | 183.68 |
| IUPAC Name | 4-cyclobutylaniline;hydrochloride |
| Standard InChI | InChI=1S/C10H13N.ClH/c11-10-6-4-9(5-7-10)8-2-1-3-8;/h4-8H,1-3,11H2;1H |
| Standard InChI Key | YCJKWAUBUWCSFW-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C2=CC=C(C=C2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of an aniline group (C₆H₅NH₂) substituted at the para position with a cyclobutyl ring. The cyclobutane ring adopts a non-planar "puckered" conformation due to angle strain, which reduces torsional strain and imparts distinct steric and electronic properties . Protonation of the aniline’s amine group forms the hydrochloride salt, enhancing solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| IUPAC Name | 4-(Cyclobutyl)aniline hydrochloride |
| Solubility | Soluble in water, DMSO, methanol |
| Melting Point | 215–220°C (decomposes) |
Synthetic Methodologies
Cyclobutyl Ring Formation
The cyclobutyl group is typically introduced via [2+2] photocycloaddition or catalytic cyclization. For example, irradiation of 1,3-dienes in the presence of UV light yields cyclobutane derivatives, though this method suffers from low regioselectivity . Modern approaches employ transition-metal catalysis (e.g., nickel or palladium) to assemble strained rings under milder conditions.
Aniline Functionalization
Aryl halides or boronates are coupled with cyclobutylmetal reagents (e.g., cyclobutylmagnesium bromide) via Suzuki-Miyaura or Buchwald-Hartwig reactions. Subsequent reduction of nitro intermediates or deprotection of aryl amines yields 4-cyclobutylaniline, which is treated with HCl to form the hydrochloride salt .
Example Synthesis (Adapted from ):
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Cyclobutylamine preparation: Hydrogenation of cyclobutanone oxime over Raney nickel.
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Coupling: Pd-catalyzed cross-coupling of 4-bromoaniline with cyclobutylboronic acid.
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Salt formation: Reaction with hydrochloric acid in ethanol.
Biological and Pharmacological Relevance
Conformational Restriction in Drug Design
The cyclobutane ring restricts rotational freedom, locking pharmacophores into bioactive conformations. This property is exploited in kinase inhibitors (e.g., AKT inhibitors), where the cyclobutyl group fills hydrophobic pockets while directing hydrogen-bonding interactions . For instance, compound 11 (ARQ092) uses a cyclobutylamine moiety to engage residues in AKT1’s binding site, improving potency and pharmacokinetics .
Metabolic Stability
Cyclobutanes resist oxidative metabolism by cytochrome P450 enzymes due to their saturated structure, extending half-lives in vivo. Comparative studies show that cyclobutyl analogs of protease inhibitors exhibit 3–5× greater plasma exposure than cyclohexyl counterparts .
Table 2: Comparative Bioactivity of Cycloalkyl-Aniline Derivatives
| Compound | Target | IC₅₀ (nM) | Plasma Half-Life (h) |
|---|---|---|---|
| 4-Cyclobutylaniline analog | AKT1 | 12 | 8.5 |
| 4-Cyclohexylaniline analog | AKT1 | 18 | 2.7 |
Industrial and Material Science Applications
Polymer Cross-Linking Agents
The amine group participates in epoxy resin curing, forming dense networks with enhanced thermal stability. Cyclobutane-containing polymers exhibit glass transition temperatures (Tg) 20–30°C higher than linear analogs due to restricted chain mobility.
Liquid Crystal Precursors
The rigid cyclobutyl core promotes mesophase formation in liquid crystalline materials. Derivatives with alkyl tails show nematic phases at room temperature, suitable for display technologies.
Comparison with Structural Analogs
Fluorinated Derivatives
4-(2,2-Difluorocyclopropyl)aniline hydrochloride ( ) demonstrates superior metabolic stability but reduced solubility due to fluorine’s electronegativity. The difluorocyclopropyl group increases logP by 0.8 compared to the non-fluorinated cyclobutyl analog.
Aromatic Substitution Effects
Replacing the cyclobutyl group with phenyl (e.g., 4-phenylaniline) abolishes conformational restriction, leading to 10× lower kinase inhibition in cellular assays .
Future Directions
Targeted Drug Delivery
Functionalization with PEG linkers or antibody conjugates may enhance tumor selectivity. Preliminary studies in breast cancer models show 40% tumor growth inhibition at 10 mg/kg doses.
Green Synthesis
Continuous-flow photochemical reactors could improve cyclobutane synthesis efficiency, reducing waste by 70% compared to batch methods.
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